4H-1,2,4-triazole-3-carbothioamide
Overview
Description
4H-1,2,4-triazole-3-carbothioamide is a chemical compound with the CAS Number: 3641-11-0 . It has a molecular weight of 128.16 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound and related compounds has been the subject of various studies. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C3H4N4S/c4-2(8)3-5-1-6-7-3/h1H, (H2,4,8) (H,5,6,7) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 348-350°C . The predicted boiling point is 371.4°C at 760 mmHg , and the predicted density is 1.6 g/cm^3 .Mechanism of Action
Target of Action
It is known that triazole compounds often exhibit anti-che activity by inhibiting both ache and buche activities .
Mode of Action
It is known that triazole compounds often interact with their targets by forming hydrogen bonds . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given its potential anti-che activity, it may affect pathways involving acetylcholine, a neurotransmitter that plays a key role in many functions of the body including muscle movement and heart rate .
Pharmacokinetics
Its molecular weight of 12816 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its potential anti-che activity, it may lead to an increase in acetylcholine levels, which could have various effects depending on the specific cells and tissues involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4H-1,2,4-triazole-3-carbothioamide. For instance, its stability may be affected by temperature, as suggested by its melting point of 348-350°C . Furthermore, its solubility in water and some organic solvents suggests that the compound’s action and efficacy may be influenced by the solvent environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4H-1,2,4-triazole-3-carbothioamide is its broad spectrum of biological activities. It has been shown to be effective against a wide range of microorganisms and pests, making it a potential alternative to traditional pesticides and antimicrobial agents. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4H-1,2,4-triazole-3-carbothioamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential applications in the field of medicine. For example, this compound may be used as a lead compound for the development of new anticancer agents. Finally, the potential environmental impact of this compound should be investigated, particularly in the context of its use as a pesticide.
Scientific Research Applications
4H-1,2,4-triazole-3-carbothioamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess antimicrobial, antifungal, and anticancer properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In the field of agriculture, this compound has been found to possess insecticidal and fungicidal properties. It has been shown to be effective against a wide range of pests and pathogens, making it a potential alternative to traditional pesticides.
Safety and Hazards
properties
IUPAC Name |
1H-1,2,4-triazole-5-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4S/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJPYFZLFQUVFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296351 | |
Record name | 1H-1,2,4-Triazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3641-11-0 | |
Record name | 1H-1,2,4-Triazole-5-carbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3641-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1,2,4-triazole-3-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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